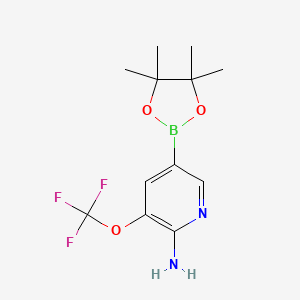

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF3N2O3/c1-10(2)11(3,4)21-13(20-10)7-5-8(9(17)18-6-7)19-12(14,15)16/h5-6H,1-4H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVSIJQXDVPJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine is a boron-containing compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

- Molecular Formula : C₁₂H₁₇B₁O₄N

- Molecular Weight : 268.14 g/mol

- CAS Number : 250726-93-3

The compound is believed to exert its biological effects through several pathways:

- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane structure can interact with enzymes and proteins, potentially inhibiting their activity.

- Modulation of Signaling Pathways : The trifluoromethoxy group may influence signaling pathways involved in cellular proliferation and apoptosis.

- Antiparasitic Activity : Some studies suggest that derivatives of pyridine compounds exhibit antiparasitic properties by disrupting metabolic pathways in parasites.

Anticancer Activity

Recent research indicates that similar compounds in the pyridine class show significant anticancer activity. For instance:

- A derivative with a trifluoromethyl group exhibited an EC50 value of 0.010 μM against cancer cell lines, suggesting potent growth inhibition .

- The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining metabolic stability and potency against cancer cells .

Antiparasitic Activity

Research has highlighted that certain pyridine derivatives demonstrate antiparasitic effects:

- Compounds with similar structural features have shown moderate to high activity against various parasites, with effective concentrations ranging from 0.038 μM to 0.177 μM in vitro .

Case Studies

| Study | Compound | Activity | EC50 (μM) | Notes |

|---|---|---|---|---|

| Study A | Trifluoromethyl Pyridine Derivative | Cancer Cell Inhibition | 0.010 | High potency against MDA-MB-231 cells |

| Study B | Dihydroquinazolinone Analog | Antiparasitic | 0.038 - 0.067 | Effective against multiple parasite strains |

| Study C | Pyridine-based Compound | Metabolic Stability | N/A | Improved solubility and reduced toxicity |

Safety Profile

The compound exhibits some safety concerns:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets. For instance:

- Antiparasitic Activity : Research indicates that derivatives of pyridine-based compounds exhibit promising activity against leishmaniasis, a neglected tropical disease caused by Leishmania parasites. The introduction of trifluoromethyl groups has been shown to improve selectivity and potency against these pathogens .

- Cancer Therapeutics : The incorporation of dioxaborolane moieties has been linked to enhanced interactions with biological targets, potentially leading to novel anticancer agents. Studies have demonstrated that boron-containing compounds can interfere with cancer cell proliferation and induce apoptosis .

Materials Science

In materials science, the compound serves as a building block for creating advanced materials such as:

- Covalent Organic Frameworks (COFs) : The dioxaborolane group facilitates the formation of COFs through Suzuki-Miyaura coupling reactions. These frameworks are valuable for applications in gas storage and separation due to their tunable porosity and high surface area .

- Optoelectronic Devices : The trifluoromethoxy group enhances the electronic properties of the compound, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Its ability to form stable thin films contributes to improved device performance .

Catalysis

The compound's unique functional groups make it an effective catalyst in various chemical reactions:

- Cross-Coupling Reactions : The presence of the dioxaborolane moiety allows for efficient cross-coupling reactions with aryl halides, facilitating the synthesis of complex organic molecules. This is particularly useful in pharmaceutical synthesis where diverse functional groups are required .

- Photocatalysis : Research has shown that compounds similar to this one can act as photocatalysts for hydrogen evolution reactions under light irradiation. This application is crucial for developing sustainable energy solutions .

Table 1: Summary of Research Applications

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine-boronic esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Compound A : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 947249-01-6)

- Molecular Formula : C₁₂H₁₆BF₃N₂O₂

- Molecular Weight : 288.07 g/mol

- Key Differences :

- The trifluoromethyl (-CF₃) group at position 3 (vs. -OCF₃ in the target compound) reduces polarity but increases steric bulk.

- Lower molecular weight due to the absence of an oxygen atom in the substituent.

- Applications : Used as a synthetic intermediate for kinase inhibitors and other heterocyclic drug candidates .

Compound B : 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (CAS: Not provided)

- Molecular Formula : C₁₂H₁₉BN₂O₃

- Molecular Weight : 250.11 g/mol

- Key Differences :

- Applications : Primarily used in medicinal chemistry for constructing fused pyridine scaffolds .

Compound C : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4)

- Molecular Formula : C₁₂H₁₆BF₃N₂O₂

- Molecular Weight : 288.07 g/mol

- Key Differences :

- Applications : Explored in the synthesis of PI3K/mTOR inhibitors due to its planar geometry .

Physicochemical Properties and Stability

Preparation Methods

Substrate Preparation

Borylation Reaction

- Conditions :

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (hexanes/ethyl acetate).

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is challenging to install due to the limited availability of trifluoromethoxide (OCF₃⁻) sources. Two primary strategies are viable:

Nucleophilic Trifluoromethoxylation

- Reagent : Trimethyl(trifluoromethyl)silane (TMSCF₃) with a fluoride source (e.g., TBAT) generates trifluoromethoxide in situ.

- Substrate : 3-Hydroxy-5-boronic ester-protected pyridin-2-amine.

- Conditions :

Cross-Coupling Approaches

- Ullmann-type coupling : A 3-iodo or 3-bromo pyridine intermediate reacts with a copper(I)-trifluoromethoxide complex.

Amine Protection and Deprotection Strategies

The primary amine at position 2 necessitates protection during reactive steps (e.g., borylation or trifluoromethoxylation):

Protection as a Boc Group

Alternative Protecting Groups

Synthetic Route Integration and Optimization

A proposed synthetic pathway integrates the above steps:

- Step 1 : Protection of 5-bromo-3-hydroxy-pyridin-2-amine as Boc-5-bromo-3-hydroxy-pyridin-2-amine.

- Step 2 : Trifluoromethoxylation via Cu-mediated coupling to yield Boc-5-bromo-3-(trifluoromethoxy)pyridin-2-amine.

- Step 3 : Miyaura borylation to install the boronic ester.

- Step 4 : Boc deprotection with TFA to yield the final product.

Key challenges :

- Low yields in trifluoromethoxylation steps due to OCF₃⁻ instability.

- Competing side reactions during borylation (e.g., protodeboronation).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic OCF₃ | Direct, fewer steps | Low yields, sensitive conditions | 40–60% |

| Cross-Coupling | Higher functional group tolerance | Requires pre-functionalized substrates | 50–70% |

| Sequential Borylation | Compatible with Boc protection | Multi-step purification | 60–75% |

Q & A

Basic: What synthetic routes are commonly employed for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with halogenation of the pyridine ring followed by Miyaura borylation to introduce the boronate ester. Key steps include:

- Halogenation: Use of reagents like NBS or NCS to introduce bromine/chlorine at the 5-position of the pyridine ring.

- Borylation: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst, DMF solvent, and mild heating (60–80°C) .

- Trifluoromethoxy introduction: Nucleophilic substitution or coupling reactions using Cu-mediated conditions to install the trifluoromethoxy group .

Optimization strategies: - Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity) .

- Monitor reaction progress via HPLC or LC-MS to identify bottlenecks .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., boronate ester at 5-position, trifluoromethoxy at 3-position). ¹⁹F NMR validates the trifluoromethoxy group .

- Mass spectrometry (HRMS): Determines molecular weight and isotopic patterns, critical for verifying boronate ester integrity .

- HPLC with UV/RI detection: Quantifies purity (>95%) and detects byproducts like de-borylated intermediates .

Advanced: How can computational quantum chemistry enhance the design of synthetic pathways for this compound?

Answer:

- Reaction path search: Quantum mechanical calculations (DFT) predict transition states and intermediates for key steps like borylation or trifluoromethoxy installation, reducing trial-and-error .

- Solvent/catalyst screening: Machine learning models trained on existing reaction datasets (e.g., ICReDD’s database) recommend optimal solvents (e.g., toluene vs. DMF) and catalysts (Pd vs. Cu) .

- Energy profile mapping: Identifies rate-limiting steps (e.g., oxidative addition in Pd-catalyzed borylation) to guide experimental prioritization .

Advanced: How should researchers address contradictions in spectroscopic data or inconsistent reaction yields during synthesis?

Answer:

- Data triangulation: Cross-validate NMR and MS results with XRD (if crystalline) to resolve structural ambiguities .

- Reaction monitoring: Use in-situ IR or Raman spectroscopy to detect transient intermediates or side reactions (e.g., boronate ester hydrolysis) .

- Yield optimization: Apply response surface methodology (RSM) to identify interactions between variables (e.g., temperature and catalyst loading) that maximize yield .

Advanced: What is the impact of the trifluoromethoxy group on the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

Answer:

- Electron-withdrawing effects: The -OCF₃ group reduces electron density at the pyridine ring, slowing Suzuki-Miyaura coupling but enhancing stability toward oxidation .

- Steric effects: Trifluoromethoxy’s bulkiness may hinder access to catalytic sites, requiring larger ligands (e.g., SPhos instead of PPh₃) for efficient coupling .

- Comparative studies: Benchmark coupling rates with non-fluorinated analogs (e.g., -OCH₃) using kinetic profiling under identical conditions .

Basic: What stability challenges arise from the boronate ester moiety, and how can they be mitigated during storage or reactions?

Answer:

- Hydrolysis sensitivity: The boronate ester hydrolyzes in protic solvents (e.g., H₂O, MeOH). Use anhydrous conditions and inert atmospheres (N₂/Ar) for storage and reactions .

- Thermal degradation: Avoid prolonged heating >100°C; monitor via TGA-DSC to determine safe temperature ranges .

- Stabilizers: Add Lewis acids (e.g., MgSO₄) to sequester moisture in reaction mixtures .

Advanced: How do in silico models predict the biological interactions of this compound, and how can they be validated experimentally?

Answer:

- Docking studies: Molecular docking (AutoDock Vina) predicts binding to targets like kinases or GPCRs, guided by the pyridin-2-amine’s hydrogen-bonding capacity .

- MD simulations: Assess binding stability over time (100-ns trajectories) to filter false positives from docking .

- Experimental validation:

- SPR/BLI: Quantify binding kinetics (kₐ, kₑ) for predicted targets .

- Cellular assays: Test inhibition of enzymatic activity (e.g., kinase assays) to correlate computational predictions with empirical IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.